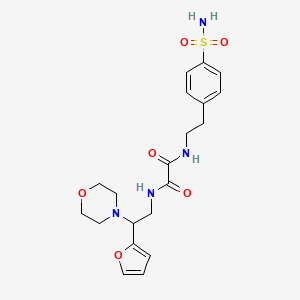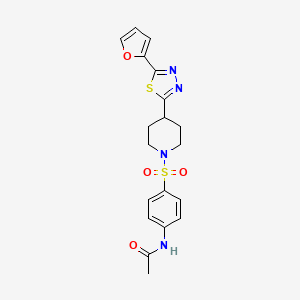
2'-Fluoro-6'-methoxy-4'-(trifluoromethyl)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Fluoro-6’-methoxy-4’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C10H8F4O2 . It has a molecular weight of 236.16 .
Molecular Structure Analysis
The molecular structure of 2’-Fluoro-6’-methoxy-4’-(trifluoromethyl)acetophenone includes a fluorine atom and a carbon-containing structure known as pyridine . The presence of these elements is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
2’-Fluoro-6’-methoxy-4’-(trifluoromethyl)acetophenone is a solid at ambient temperature . It has a molecular weight of 236.17 .Scientific Research Applications
Corrosion Inhibition : A study by Li et al. (2007) focused on triazole derivatives, which are structurally similar to the chemical , for their application in corrosion inhibition of mild steel in acid media. The relationship between molecular structure and inhibition efficiency was explored, highlighting the potential of such compounds in protective coatings and anti-corrosion treatments (Wei-hua Li, Qiao He, Chang-ling Pei, & B. Hou, 2007).
Organic Synthesis : In the field of organic synthesis, Irgashev et al. (2009) described the use of related fluorinated acetophenones for synthesizing 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones via Claisen condensation. These compounds are valuable in developing new pharmaceuticals and advanced materials (R. Irgashev, V. Sosnovskikh, N. Kalinovich, O. Kazakova, & G. Röschenthaler, 2009).
Fluorescent Materials : Woydziak et al. (2012) investigated the synthesis of fluorinated benzophenones for applications in fluorescent materials. Their work emphasizes the role of such compounds in enhancing the photostability and spectroscopic properties of fluorophores, crucial in biological imaging and sensor technologies (Zachary R. Woydziak, Liqiang Fu, & B. Peterson, 2012).
Medicinal Chemistry : The compound's structural relatives have been explored in the synthesis of various bioactive molecules. For instance, in the study by Zriba et al. (2009), derivatives of 2-trifluoromethoxy acetophenone were synthesized, indicating the potential of such compounds in the development of new drugs and therapeutic agents (Riadh Zriba, E. Magnier, & J. Blazejewski, 2009).
Environmental Chemistry : In the context of environmental chemistry, Moonen et al. (2001) utilized fluorinated acetophenones, similar to the compound , for studying the Baeyer–Villiger oxidation process. This research is relevant in understanding and developing environmentally friendly chemical processes (M. Moonen, I. Rietjens, & W. V. van Berkel, 2001).
Safety and Hazards
The safety data sheet for 2’-Fluoro-6’-methoxy-4’-(trifluoromethyl)acetophenone indicates that it is a flammable solid and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
1-[2-fluoro-6-methoxy-4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-5(15)9-7(11)3-6(10(12,13)14)4-8(9)16-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUZZCDPYGZHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Fluoro-6'-methoxy-4'-(trifluoromethyl)acetophenone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2723711.png)
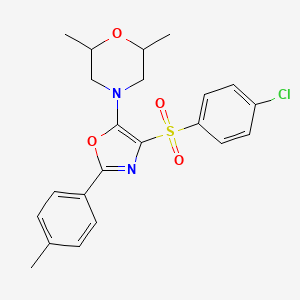
![N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2723715.png)


![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2723720.png)
![6-(4-Butylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723723.png)
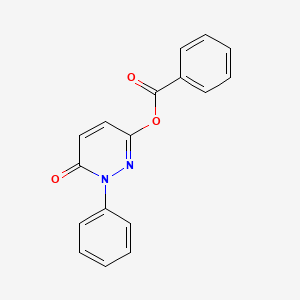
![methyl 3-(methylcarbamoyl)-2-(3-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2723725.png)
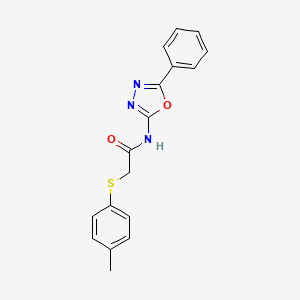

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2723728.png)
